

1-Methylpyrrolidine-3-thiol structural analysis and characterization

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Compound of Interest

Compound Name: 1-Methylpyrrolidine-3-thiol

Cat. No.: B8730474

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Part 1: Executive Summary

1-Methylpyrrolidine-3-thiol (CAS 91832-88-1) represents a critical chiral building block in the synthesis of carbapenem antibiotics and high-affinity CNS ligands. Its structural core—a saturated five-membered nitrogen heterocycle with a reactive sulfhydryl handle—offers a unique vector for covalent drug design and metal chelation.^[1]

This guide provides a definitive technical framework for the structural validation, synthesis, and handling of this volatile and reactive intermediate.^[1] Unlike its stable alcohol analog (1-methyl-3-pyrrolidinol), the thiol variant requires rigorous anaerobic handling to prevent disulfide dimerization, a common degradation pathway that compromises yield and potency in downstream coupling reactions.

Part 2: Structural Architecture & Stereochemistry

The reactivity of **1-methylpyrrolidine-3-thiol** is governed by the electronic influence of the tertiary amine on the pyrrolidine ring and the nucleophilicity of the C3-thiol group.

Molecular Specifications

Parameter	Data
IUPAC Name	1-Methylpyrrolidine-3-thiol
CAS Number	91832-88-1
Molecular Formula	C H NS
Molecular Weight	117.21 g/mol
Chirality	C3 Center (Available as R or S enantiomers)
Physical State	Colorless to pale yellow liquid
Odor Profile	Characteristic penetrative thiol (mercaptan) odor

Stereochemical Configuration

The C3 position is a chiral center.[1] In drug development, the (3S)-isomer is frequently utilized to match the stereochemical requirements of bacterial penicillin-binding proteins (PBPs) in carbapenem side chains.[1]

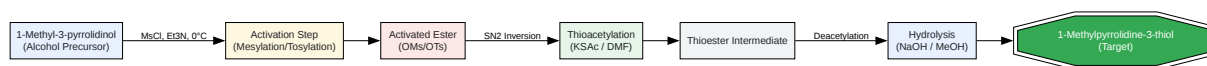
- Inversion Potential: Synthesis from the corresponding alcohol (1-methyl-3-pyrrolidinol) via S_N2 displacement (e.g., Mitsunobu or activation/displacement) typically proceeds with Walden inversion.
 - Start: (3R)-1-methyl-3-pyrrolidinol

Product: (3S)-1-methylpyrrolidine-3-thiol.

Part 3: Synthetic Utility & Production Workflow

The most robust route to high-purity **1-methylpyrrolidine-3-thiol** involves the activation of the hydroxyl group of 1-methyl-3-pyrrolidinol followed by nucleophilic displacement with a sulfur source.

Synthesis Pathway Diagram



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Figure 1: Standard synthetic workflow converting the alcohol precursor to the thiol via activation and displacement, ensuring stereochemical control.

Part 4: Characterization Protocols

Accurate characterization distinguishes the free thiol from its disulfide dimer (bis(1-methylpyrrolidin-3-yl)disulfide).^[1]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: CDCl₃

(Note: Avoid DMSO-d₆

if possible, as it can accelerate oxidation to disulfide).

Nucleus	Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" " class="inline ng-star- inserted"> ppm)	Multiplicity	Assignment	Structural Insight
H	2.34	Singlet (3H)	N-CH	Characteristic N-methyl signal.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> H	1.65 - 1.80	Multiplet (1H)	CH-SH	Methine proton at C3. Upfield shift vs. alcohol (~4.4 ppm).[1]
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> H	1.50	Broad Singlet	-SH	Thiol proton (exchangeable). Shifts with concentration.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> H	2.50 - 2.90	Multiplet (4H)	Ring CH	Protons adjacent to Nitrogen (C2, C5).

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">	42.1	Signal	N-CH	Methyl carbon.
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ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">	38.5	Signal	C3-SH	Thiol-bearing carbon.
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Critical QC Check: If a peak appears at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3.5-3.8 ppm (methine), it indicates significant disulfide formation. The free thiol methine is more shielded.[1]

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization)
- Target Ion [M+H]
: 118.09 m/z
- Fragment Pattern: Look for loss of SH (M-33) or methylamine fragments.[1]
- Impurity Alert: A peak at [M+H]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
= 233 m/z confirms the presence of the disulfide dimer.

Infrared Spectroscopy (FT-IR)

- Diagnostic Band: Weak, sharp stretch at 2550–2600 cm⁻¹ (S-H stretch).

- Absence Check: This band disappears in the disulfide impurity.^[1]

Part 5: Purity & Stability Profiling

Thiols are notorious for "silent" degradation via oxidation.^[1] Standard HPLC UV detection is often insufficient due to the lack of a strong chromophore in the aliphatic ring.^[1]

Quantitative Thiol Assay (Ellman's Test)

To determine the precise molar concentration of free thiol active groups:

- Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).^[1]
- Buffer: 0.1 M Phosphate buffer, pH 8.0.
- Procedure: React aliquot of **1-methylpyrrolidine-3-thiol** with excess DTNB.
- Readout: Measure absorbance of released TNB anion at 412 nm.
- Calculation: Use extinction coefficient $\epsilon = 13,600 \text{ M}^{-1}\text{cm}^{-1}$ at 412 nm.

Handling & Storage Protocol

- Atmosphere: Must be stored under Argon or Nitrogen.^[1]
- Temperature: -20°C for long-term storage.

- Stabilizers: Addition of TCEP (Tris(2-carboxyethyl)phosphine) can reverse disulfide formation in aqueous solutions before use.[1]

Part 6: References

- PubChem. (n.d.).[1] 1-Methylpyrrolidin-3-ol (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [[Link](#)]

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